molecular formula C19H17N3S B2969440 N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine CAS No. 301313-07-5

N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine

Cat. No. B2969440
CAS RN: 301313-07-5
M. Wt: 319.43
InChI Key: XMYZGYQFSMGILO-UHFFFAOYSA-N
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Description

“N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine” is a chemical compound with a molecular weight of 258.34 . It is also known as N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2OS/c1-9-13(10-5-2-3-6-11(10)15-9)14(16-17)12-7-4-8-18-12/h2-8,14-17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Cycloaddition Reactions : The compound can be used in formal cycloaddition reactions under gold catalysis to access imidazo-fused heteroaromatics. This transformation accommodates a significant structural variation and tolerates sensitive functional groups, making it versatile for synthetic chemistry (Garzón & Davies, 2014).

  • Amination Processes : It is applicable in Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) Amination, showing high yields and improved reactivity in the presence of electron-withdrawing groups. This process can be used for the synthesis of indoloquinoline alkaloids (Wippich, Truchan & Bach, 2016).

  • Palladium-Catalyzed Intramolecular Amination : The compound plays a role in efficient syntheses of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions. This method highlights the use of unactivated C-H bonds, especially C(sp3)-H bonds, as functional groups in organic synthesis (He et al., 2012).

Chemical Analysis and Characterization

  • Quantum Chemical Analysis : The compound has been studied for its electronic structure and tautomeric preferences. Quantum chemical analysis shows the existence of dynamic tautomerism and divalent N(I) character, offering insights into its electron distribution and structural behavior (Bhatia, Malkhede & Bharatam, 2013).

  • X-Ray Crystal Study : Analysis through X-ray crystallography has been conducted to study the structure and characterization of derivatives of this compound. These studies are crucial in understanding the pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Applications in Material Science

  • Corrosion Inhibition : Schiff base compounds containing this molecule have been investigated as corrosion inhibitors. They exhibit inhibitor properties for mild steel in acidic solutions, making them significant in material protection and engineering (Leçe, Emregül & Atakol, 2008).

Potential Biological and Medicinal Applications

  • Antidepressant and Nootropic Agents : Synthesized derivatives of the compound have been evaluated for their antidepressant and nootropic activities, showing promising results in various biological assays. This highlights its potential in the development of CNS active agents for therapeutic use (Thomas et al., 2016).

  • Organocatalytic Synthesis in Medicinal Chemistry : The compound contributes to the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are important for their biological activities. This method provides a new avenue to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Future Directions

The future directions for this compound could involve further studies on its potential biological activities, given the activities observed in structurally similar compounds . These could include in vitro and in vivo studies to evaluate its potential therapeutic effects.

properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c1-13-18(14-7-2-3-8-15(14)21-13)19(16-9-6-12-23-16)22-17-10-4-5-11-20-17/h2-12,19,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYZGYQFSMGILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine

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